molecular formula C12H16O3 B150604 4-(Benzyloxy)-3-methylbutanoic acid CAS No. 132437-90-2

4-(Benzyloxy)-3-methylbutanoic acid

Cat. No. B150604
M. Wt: 208.25 g/mol
InChI Key: UGBWZCMPGYFVDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoic acid derivatives is a topic of interest in several papers. For instance, the synthesis of azo-benzoic acids is described using spectroscopic techniques and density functional theory methods . Another paper discusses the Mitsunobu reaction with 4-(diphenylphosphino)benzoic acid, which serves as both a reductant and a pronucleophile . Additionally, the synthesis of racemic and optically active 2-benzyl-2-methyl-3,4-epoxybutanoic acids is evaluated for their potential as inactivators for carboxypeptidase A . These methods could potentially be adapted for the synthesis of "4-(Benzyloxy)-3-methylbutanoic acid".

Molecular Structure Analysis

The molecular structure and spectroscopic properties of benzoic acid derivatives are crucial for understanding their reactivity and potential applications. The molecular structure of azo-benzoic acids is confirmed using NMR, UV-VIS, and IR spectroscopy, and optimized using density functional theory . Similarly, the molecular structure and spectroscopic analysis of 4-methoxy-2-methyl benzoic acid are carried out using FTIR and FT-Raman spectroscopy .

Chemical Reactions Analysis

The papers provide insights into the reactivity of benzoic acid derivatives. For example, the reactivity of 2-benzyl-2-methyl-3,4-epoxybutanoic acids with carboxypeptidase A is discussed, with the threo-form being effective as an inactivator . The Mitsunobu reaction is also mentioned as a method to invert the stereochemistry of secondary alcohols . These reactions could be relevant when considering the chemical behavior of "4-(Benzyloxy)-3-methylbutanoic acid".

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. The vibrational spectral analysis of 4-methoxy-2-methyl benzoic acid provides information on its hydrogen bonding and electronic properties . The complexation of benzoic acid derivatives with cyclodextrins is studied to understand their solubility and stability in aqueous solutions .

Relevant Case Studies

While no direct case studies on "4-(Benzyloxy)-3-methylbutanoic acid" are provided, the papers include several studies on related compounds. For instance, the enantioselective hydrogenation of a benzylidene-methylbutanoic acid derivative is a key step in the synthesis of the renin inhibitor Aliskiren . The inhibitory kinetics of various benzyl-epoxybutanoic acids on carboxypeptidase A are also discussed .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Enantioselective Hydrogenation

    The enantioselective hydrogenation of derivatives of 4-(benzyloxy)-3-methylbutanoic acid has been studied for synthesizing key intermediates in pharmaceuticals, like Aliskiren (Andrushko et al., 2008).

  • Preparation of Coordination Compounds

    Derivatives of 4-(benzyloxy)-3-methylbutanoic acid are used in the preparation of lanthanide coordination compounds, impacting the photophysical properties and luminescence of these compounds (Sivakumar et al., 2010).

  • Synthesis of Phenolic Derivatives

    Phenolic derivatives, including those related to 4-(benzyloxy)-3-methylbutanoic acid, have been isolated from natural sources like Aster indicus, indicating potential applications in natural product chemistry (Lin et al., 2007).

  • Asymmetric Synthesis Research

    This compound has been used in the development of methodologies for asymmetric synthesis, which is crucial in the production of chiral compounds (Thomas & Vickers, 2009).

  • Metal Ion Coordination Studies

    It's involved in metal ion coordination studies, essential for understanding molecular interactions at interfaces (Yang et al., 2011).

Chemical Synthesis and Structure Analysis

  • Synthesis of Ferroelectric Liquid Crystals

    Derivatives are synthesized for use in ferroelectric liquid crystals, indicating its role in advanced material science (Riswoko et al., 2011).

  • Crystal Structure Determination

    The crystal structure of related compounds has been analyzed, contributing to our understanding of molecular structures (Bulej et al., 2004).

  • Inhibitor Studies

    Derivatives have been evaluated as inhibitors for enzymes like carboxypeptidase A, highlighting its potential in biochemistry (Park & Kim, 2001).

  • Antibacterial and Antifungal Applications

    New compounds related to 4-(benzyloxy)-3-methylbutanoic acid have shown antibacterial and antifungal activities, underlining their potential in medicinal chemistry (Shao et al., 2007).

  • Aggregation Enhanced Emission Studies

    Its derivatives have been used in the study of aggregation-enhanced emission, relevant in material science and optoelectronics (Srivastava et al., 2016).

properties

IUPAC Name

3-methyl-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-10(7-12(13)14)8-15-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBWZCMPGYFVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370752
Record name 4-(Benzyloxy)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3-methylbutanoic acid

CAS RN

132437-90-2
Record name 4-(Benzyloxy)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Benzyloxy)-3-methylbutanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Nakamura, F Kikuchi, S Hashimoto - Tetrahedron: Asymmetry, 2008 - Elsevier
… Trimethylacetyl chloride (0.01 mL, 76.1 μmol) was added to a solution of (R)-4-benzyloxy-3-methylbutanoic acid 22 (12.0 mg, 57.6 μmol) and Et 3 N (0.03 mL, 0.215 mmol) in THF (1 mL) …
Number of citations: 21 www.sciencedirect.com
X Zhou, GD Zhu, D Van Haver… - Journal of medicinal …, 1999 - ACS Publications
… (S)-4-Benzyloxy-3-methylbutanoic acid (27a) was obtained from methyl (R)-3-hydroxy-2-methylpropionate 23 in 70% yield (99% ee), via tosylate displacement with sodium cyanide in …
Number of citations: 43 pubs.acs.org
CB Chapleo, P Hallett, B Lythgoe… - Journal of the …, 1977 - pubs.rsc.org
… The aqueous phase was acidified with hydrochloric acid ; isolation with ether gave (S) -4-benzyloxy3-methylbutanoic acid as an oil (0.62 g), vmax. (film) 695s, 732s, 1 095s, 1 710s, and …
Number of citations: 29 pubs.rsc.org
GD Zhu, Y Chen, X Zhou, M Vandewalle… - Bioorganic & Medicinal …, 1996 - Elsevier
… 7 (S)-4-Benzyloxy3-methylbutanoic acid (8c) (94 % ee) is obtained from (S)-3-methyl-~,-butyrolactone. 8 The Ireland-Clalsen rearrangement is performed on the (Z)-silyl ketone acetal (…
Number of citations: 25 www.sciencedirect.com
U Berens, HD Scharf - Synthesis, 1991 - thieme-connect.com
… -butyrolactone and (S)-4-Benzyloxy-3-methylbutanoic Acid A stereoselective synthesis of (S)… , 1] and of (S)-4-benzyloxy-3-methylbutanoic acid (2) is described. Both compounds are …
Number of citations: 4 www.thieme-connect.com

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